

# In Silico Studies and Molecular Modeling of N,N'-Dibenzoylhydrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N'-Dibenzoylhydrazine**

Cat. No.: **B146530**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular modeling of **N,N'-Dibenzoylhydrazine** (DBH) and its derivatives. **N,N'-Dibenzoylhydrazine**, a key structural motif, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This document consolidates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to facilitate further research and drug development efforts.

## Introduction to N,N'-Dibenzoylhydrazine and its Biological Significance

**N,N'-Dibenzoylhydrazine** and its analogs are a class of compounds characterized by a central hydrazine core flanked by two benzoyl groups. This scaffold has proven to be a versatile template for the design of novel therapeutic agents. In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) and potential mechanisms of action of these compounds.

The diverse biological activities exhibited by **N,N'-Dibenzoylhydrazine** derivatives include:

- Insecticidal Activity: Notably as ecdysone receptor (EcR) agonists, disrupting the molting process in insects.[1][2][3][4]
- Anticancer Activity: Showing cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10]
- Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.[11][12][13][14][15][16][17][18]
- Enzyme Inhibition: Targeting various enzymes such as urease, HIV-integrase, monoamine oxidase (MAO), and carbonic anhydrases.[1][3][19][20]

## Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] This method is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.

## Key Protein Targets

In silico studies have identified several key protein targets for **N,N'-Dibenzoylhydrazine** and its derivatives.

| Target Protein                 | PDB ID | Organism                          | Therapeutic Area          | Reference |
|--------------------------------|--------|-----------------------------------|---------------------------|-----------|
| Ecdysone Receptor (EcR)        | 1R20   | Chironomus tentans                | Insecticide               | [22]      |
| Urease                         | 4H9M   | Helicobacter pylori               | Antibacterial             | [22]      |
| HIV-Integrase                  | 1QS4   | Human<br>Immunodeficiency Virus 1 | Antiviral                 | [22]      |
| Dihydrofolate Reductase (DHFR) | -      | Mycobacterium tuberculosis        | Antitubercular            | [23]      |
| Enoyl ACP Reductase (InhA)     | -      | Mycobacterium tuberculosis        | Antitubercular            | [23]      |
| Carbonic Anhydrase I (hCA I)   | -      | Homo sapiens                      | Diuretic,<br>Antiglaucoma | [20]      |
| Carbonic Anhydrase II (hCA II) | -      | Homo sapiens                      | Diuretic,<br>Antiglaucoma | [20]      |
| Monoamine Oxidase A (MAO-A)    | -      | Homo sapiens                      | Antidepressant            | [19]      |
| Histone Deacetylase 6 (HDAC6)  | -      | Homo sapiens                      | Anticancer                | [24]      |

## Summary of Molecular Docking Results

The following table summarizes the binding affinities of **N,N'-Dibenzoylhydrazine** and its derivatives against various protein targets as reported in the literature.

| Compound                                               | Target Protein                              | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|--------------------------------------------------------|---------------------------------------------|-----------------------------|----------------------|-----------|
| 1,2-Dibenzoylhydrazine (DBH)                           | Ecdysone Receptor (EcR)                     | -                           | -                    | [1][3]    |
| 1,2-Dibenzoylhydrazine (DBH)                           | Urease                                      | -                           | -                    | [1][3]    |
| 1,2-Dibenzoylhydrazine (DBH)                           | HIV-Integrase                               | -                           | -                    | [1][3]    |
| Isatin Hydrazone Derivatives                           | HDAC6                                       | -7.91 (for compound 9a)     | Zn2+                 | [25]      |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | Multidrug Efflux Pump (MATE)                | -                           | -                    | [15]      |
| 2-Methoxy Benzoyl Hydrazone Derivatives                | Leishmania infantum Trypanothione Reductase | -9.40 (for compound M12)    | -                    | [21]      |

## In Silico ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[21][26] In silico tools are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to identify compounds with favorable drug-like characteristics.[24][25][27][28]

# Predicted ADMET Properties of N,N'-Dibenzoylhydrazine Derivatives

Several studies have reported the in silico ADMET profiles of novel **N,N'-Dibenzoylhydrazine** derivatives. Generally, these compounds are predicted to have good intestinal absorption and oral bioavailability.

| Compound Series                                | Key ADMET Findings                                                                                           | Reference |
|------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Isatin Hydrazones                              | Favorable absorption, low-moderate plasma clearance, and favorable toxicity profile.                         | [25]      |
| 2-Methoxy Benzoyl Hydrazones                   | Good bioavailability, with some compounds predicted to be non-toxic.                                         | [21]      |
| N-acetyl cyanoacetyl hydrazone derivatives     | Predicted to have 99% confidence levels for human intestinal absorption and blood-brain barrier penetration. | [29]      |
| Quinoxaline 1,4-di-N-oxide derivatives         | Designed based on in silico ADMET criteria.                                                                  | [26]      |
| 4-[(substituted benzyl) amino]benzo hydrazides | Good pharmacokinetic and toxicity-free profiles predicted.                                                   | [30]      |

## Biological Activity Data

The following tables summarize the in vitro biological activities of various **N,N'-Dibenzoylhydrazine** derivatives.

## Anticancer Activity

| Compound Series                                                            | Cell Line                    | IC50 (µM)                                | Reference                                |
|----------------------------------------------------------------------------|------------------------------|------------------------------------------|------------------------------------------|
| Benzothiazole<br>Acylhydrazones                                            | C6 (Rat brain glioma)        | -                                        | <a href="#">[6]</a> <a href="#">[10]</a> |
| A549 (Human lung<br>adenocarcinoma)                                        | -                            | <a href="#">[6]</a> <a href="#">[10]</a> |                                          |
| MCF-7 (Human breast<br>adenocarcinoma)                                     | -                            | <a href="#">[6]</a> <a href="#">[10]</a> |                                          |
| HT-29 (Human<br>colorectal<br>adenocarcinoma)                              | -                            | <a href="#">[6]</a> <a href="#">[10]</a> |                                          |
| N-Acyl Hydrazones                                                          | MCF-7 (Breast<br>cancer)     | $7.52 \pm 0.32 - 25.41 \pm 0.82$         | <a href="#">[8]</a>                      |
| PC-3 (Prostate<br>cancer)                                                  |                              | $10.19 \pm 0.52 - 57.33 \pm 0.92$        | <a href="#">[8]</a>                      |
| 2-cyano-N'-(2-cyano-<br>3-phenylacryloyl)-3-<br>phenylacrylohydrazide<br>s | HCT-116 (Colon<br>carcinoma) | $3.8 \pm 0.7$ (for<br>compound 5a)       | <a href="#">[7]</a>                      |

## Antimicrobial Activity

| Compound Series                                | Microorganism                                           | MIC ( $\mu$ g/mL)        | Reference            |
|------------------------------------------------|---------------------------------------------------------|--------------------------|----------------------|
| Hydrazide-hydrazone derivatives                | S. aureus, B. subtilis, E. coli, P. aeruginosa          | 32-64                    | <a href="#">[13]</a> |
| 1,2-dihydropyrimidine derivatives              | B. subtilis, S. aureus, M. luteus, E. coli, P. picketti | 0.08–1                   | <a href="#">[13]</a> |
| Nicotinic acid hydrazones                      | P. aeruginosa                                           | 0.19-0.22                | <a href="#">[13]</a> |
| Amino acid-(N'-benzoyl) hydrazide derivatives  | S. aureus, E. coli                                      | Comparable to ampicillin | <a href="#">[14]</a> |
| 4-[(substituted benzyl) amino]benzo hydrazides | Mycobacterium tuberculosis H37Rv                        | 1.2                      | <a href="#">[30]</a> |

## Enzyme Inhibition

| Compound Series                             | Enzyme                | IC50 ( $\mu$ M)         | Reference            |
|---------------------------------------------|-----------------------|-------------------------|----------------------|
| Benzylidenehydrazine derivatives            | $\alpha$ -amylase     | 116.19 (for compound 9) | <a href="#">[31]</a> |
| Benzylidenehydrazine derivatives            | $\alpha$ -glucosidase | 61.16 (for compound 7)  | <a href="#">[31]</a> |
| 1-substituted-2-phenylhydrazone derivatives | hMAO-A                | 0.028 (for compound 2b) | <a href="#">[19]</a> |
| Benzimidazole-hydrazone derivatives         | hCA I                 | 1.684 (for compound 3p) | <a href="#">[20]</a> |
| Benzimidazole-hydrazone derivatives         | hCA II                | 2.188 - 4.334           | <a href="#">[20]</a> |

## Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

## Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with **N,N'-Dibenzoylhydrazine** derivatives.

- Protein Preparation:

- Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).  
[\[22\]](#)
- Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
- Add polar hydrogen atoms to the protein.
- Assign appropriate atomic charges (e.g., Kollman charges).
- Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).  
[\[22\]](#)

- Ligand Preparation:

- Draw the 2D structure of the **N,N'-Dibenzoylhydrazine** derivative using chemical drawing software (e.g., ChemDraw).
- Convert the 2D structure to a 3D conformation.
- Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
- Save the prepared ligand structure in a suitable format (e.g., PDBQT).

- Docking Simulation:

- Define the binding site on the protein. This can be done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand.
- Run the docking simulation using software such as AutoDock Vina or Discovery Studio.
- The software will generate multiple binding poses for the ligand within the protein's active site and calculate the corresponding binding affinities.

- Analysis of Results:
  - Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
  - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

## In Silico ADMET Prediction Protocol

This protocol describes a general workflow for predicting the ADMET properties of **N,N'-Dibenzoylhydrazine** derivatives.

- Compound Input:
  - Obtain the 2D structure of the **N,N'-Dibenzoylhydrazine** derivative in a suitable format (e.g., SMILES).
- Software/Server Selection:
  - Choose a reliable in silico ADMET prediction tool. Several web-based servers and standalone software are available, such as SwissADME, pkCSM, and ADMETlab.[21][25]
- Property Prediction:
  - Submit the compound's structure to the selected tool.
  - The tool will calculate a range of physicochemical and pharmacokinetic properties, including:

- Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
- Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
- Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
- Excretion: Total clearance.
- Toxicity: AMES toxicity, hepatotoxicity.
  - The tool may also assess drug-likeness based on rules such as Lipinski's Rule of Five.
- Data Interpretation:
  - Analyze the predicted ADMET properties to assess the compound's potential as a drug candidate.
  - Compare the predicted values against established thresholds for favorable drug-like properties.

## Visualizations

The following diagrams illustrate key workflows and concepts related to the in silico study of **N,N'-Dibenzoylhydrazine** derivatives.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Molecular modeling study on the structure-activity relationship of substituted dibenzoyl-1-tert-butylhydrazines and their structural similarity to 20-hydroxyecdysone - East China Normal University [pure.ecnu.edu.cn]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 17. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]
- 20. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]

- 25. chemrevlett.com [chemrevlett.com]
- 26. New hydrazine and hydrazide quinoxaline 1,4-di-N-oxide derivatives: In silico ADMET, antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. ijbpas.com [ijbpas.com]
- 30. Synthesis, Characterization, 'ADMET-SAR' Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Studies and Molecular Modeling of N,N'-Dibenzoylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146530#in-silico-studies-and-molecular-modeling-of-n-n-dibenzoylhydrazine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)